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Polyinosinic acid - 30918-54-8

Polyinosinic acid

Catalog Number: EVT-3161217
CAS Number: 30918-54-8
Molecular Formula: C10H13N4O8P
Molecular Weight: 348.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Polyinosinic acid, often abbreviated as Poly I, is a synthetic polynucleotide composed of repeating inosinic acid monomers linked by phosphodiester bonds. It is a potent interferon inducer, meaning it can stimulate the production of interferons, proteins that play a crucial role in the innate immune response against viral infections and other pathogens. Polyinosinic acid is often used in its double-stranded form when complexed with polycytidylic acid (Poly C), forming Poly I:C, which exhibits significantly enhanced immunostimulatory properties compared to the single-stranded form [].

Overview

Oligoinosinic acid, also known as polyinosinic acid, is a synthetic polynucleotide composed of multiple inosine monophosphate units. This compound is a crucial component in various biological and pharmaceutical applications, particularly in immunology and virology. It is often used as an adjuvant in vaccine formulations due to its ability to stimulate immune responses.

Source

Oligoinosinic acid is derived from the enzymatic polymerization of inosine monophosphate, which can be sourced from natural nucleic acids. The compound is synthesized in laboratories for research and therapeutic purposes, particularly in the context of cancer immunotherapy and antiviral treatments.

Classification

Oligoinosinic acid falls under the category of nucleic acid derivatives and is classified as a type of double-stranded RNA mimic. It is often studied alongside its counterpart, polycytidylic acid, which together form the polyinosinic-polycytidylic acid complex.

Synthesis Analysis

Methods

The synthesis of oligoinosinic acid typically involves several key steps:

  1. Enzymatic Polymerization: Inosine monophosphate is polymerized using specific enzymes such as RNA polymerases under controlled conditions to produce oligoinosinic acid.
  2. Purification: The resulting polynucleotide is purified through methods like chromatography to remove unreacted monomers and other impurities.
  3. Characterization: The synthesized oligoinosinic acid is characterized using techniques such as gel electrophoresis and spectrophotometry to confirm its molecular weight and purity.

Technical Details

The synthesis process may vary based on the desired length of the oligoinosinic acid chains. For instance, controlling the reaction conditions (temperature, time, enzyme concentration) allows for precise manipulation of the nucleotide length, which is crucial for its biological activity .

Molecular Structure Analysis

Structure

Oligoinosinic acid consists of a linear chain of inosine units linked by phosphodiester bonds. Each unit features a ribose sugar attached to a nitrogenous base (inosine), contributing to its structural integrity.

Data

  • Molecular Formula: C10n_{10n}H12n_{12n}N4n_{4n}O5n_{5n} (where n indicates the number of inosine units)
  • Molecular Weight: Varies based on the number of repeating units; for example, a pentamer would have a molecular weight around 1,500 g/mol.
Chemical Reactions Analysis

Reactions

Oligoinosinic acid can undergo various chemical reactions, primarily involving its phosphate groups:

  1. Phosphorylation: The hydroxyl groups on the ribose sugars can be phosphorylated to enhance solubility and stability.
  2. Dephosphorylation: Enzymatic dephosphorylation can occur, affecting its biological activity.
  3. Hybridization: Oligoinosinic acid can hybridize with complementary nucleotides or oligonucleotides, forming double-stranded structures that are essential for its function as an immunostimulant.

Technical Details

The reactivity of oligoinosinic acid is influenced by factors such as pH and ionic strength, which can affect its stability and interactions with other biomolecules .

Mechanism of Action

Process

Oligoinosinic acid exerts its biological effects primarily through the activation of pattern recognition receptors (PRRs), particularly Toll-like receptor 3 (TLR3). Upon recognition by TLR3, it triggers a cascade of immune responses:

  1. Activation of Immune Cells: This leads to the activation of dendritic cells and macrophages.
  2. Cytokine Production: The activated immune cells produce various cytokines, enhancing both innate and adaptive immune responses.
  3. T-cell Activation: Oligoinosinic acid promotes CD8 T-cell activation, which is crucial for targeting tumor cells or virally infected cells .

Data

Studies have demonstrated that oligoinosinic acid can significantly increase the production of interferons and other pro-inflammatory cytokines, contributing to its efficacy as an immunotherapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water; solubility may vary with concentration and temperature.
  • Stability: Generally stable under dry conditions but sensitive to hydrolysis in aqueous solutions.

Chemical Properties

Applications

Oligoinosinic acid has several scientific uses:

  1. Immunotherapy: Used as an adjuvant in cancer vaccines to enhance immune response against tumors.
  2. Vaccine Development: Acts as a viral mimic in vaccine formulations to stimulate protective immunity against viral infections.
  3. Research Tool: Employed in studies investigating immune mechanisms and cellular responses to viral infections or cancer .
Immunomodulatory Mechanisms of Oligoinosinic Acid in Innate Immune Signaling

TLR3-Dependent Activation Pathways and Downstream Cytokine Cascades

Oligoinosinic acid (OligoI) functions as a structural mimetic of viral double-stranded RNA (dsRNA), enabling high-affinity binding to Toll-like receptor 3 (TLR3). This interaction occurs within endosomal compartments, where acidic pH induces conformational changes in TLR3’s ectodomain. These changes facilitate dimerization and recruitment of the TIR-domain-containing adaptor-inducing interferon-β (TRIF) [1] [2]. TRIF activation initiates two parallel signaling branches:

  • TRAF6/NF-κB Pathway: TRIF recruits TNF receptor-associated factor 6 (TRAF6), activating IκB kinase (IKK) complexes. This triggers nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), driving transcription of proinflammatory cytokines (TNF-α, IL-6, IL-12) [7].
  • TBK1/IRF3 Pathway: TANK-binding kinase 1 (TBK1) phosphorylates interferon regulatory factor 3 (IRF3), inducing type I interferons (IFN-α/β) [10].

Table 1: TLR3-Dependent Signaling Components Activated by Oligoinosinic Acid

Signaling ComponentFunctionDownstream Output
TLR3 (ECD)dsRNA recognition in endosomesReceptor dimerization
TRIFAdaptor proteinTBK1 & TRAF6 recruitment
TRAF6Ubiquitin ligaseNF-κB activation
TBK1KinaseIRF3 phosphorylation
NF-κBTranscription factorProinflammatory cytokines
IRF3Transcription factorType I IFNs

OligoI enhances cytokine diversity by synergistically activating both pathways, amplifying antiviral responses 10-fold compared to synthetic dsRNA analogs like poly(I:C) in in vitro macrophage models [1].

Role of RIG-I/MDA-5 Cytosolic Receptors in Antiviral Response Amplification

Beyond TLR3, OligoI activates cytosolic RNA sensors retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (MDA5). RIG-I recognizes OligoI’s 5′-triphosphate moiety and blunt-ended dsRNA structures, while MDA5 detects higher-order oligomeric complexes [3] [8]. Key distinctions include:

  • RIG-I Dominates Early Response: OligoI binding induces RIG-I ubiquitination by TRIM25, forming K63-linked polyubiquitin chains. This enables CARD domain oligomerization and mitochondrial antiviral-signaling protein (MAVS) aggregation on mitochondrial membranes within 3 hours post-stimulation [8] [9].
  • MDA5 Sustains Late Response: MDA5 forms filamentous assemblies along OligoI polymers, stabilizing MAVS signalosomes for sustained IFN production (12–24 hours) [3].

Table 2: Spatiotemporal Activation of RLRs by Oligoinosinic Acid

ReceptorStructural TargetActivation KineticsPrimary Function
RIG-I5′-triphosphate; short dsRNA3–6 hoursEarly IFN-β induction
MDA5Long dsRNA polymers12–24 hoursSustained IFN-λ production

Simultaneous RIG-I/MDA5 knockdown abolishes >90% of OligoI-induced interferon-stimulated gene (ISG) expression, confirming non-redundant roles in antiviral amplification [3].

Interferon Regulatory Factor (IRF) Activation and Type I Interferon Induction Dynamics

OligoI orchestrates IRF activation through three synergistic mechanisms:

  • IRF3 Phosphorylation: TLR3 and RLR pathways converge on TBK1-mediated IRF3 phosphorylation. Phosphorylated IRF3 dimerizes and translocates to the nucleus, binding IFN-stimulated response elements (ISREs) in the IFN-β promoter [4] [7].
  • IRF1 Transcriptional Upregulation: OligoI induces IRF1 gene expression via NF-κB and STAT1. IRF1 then binds the RIG-I promoter, creating a positive feedback loop that amplifies cytosolic RNA sensing [9].
  • IRF7 Priming: Early IFN-β secretion activates the IFNAR receptor, inducing IRF7 expression. IRF7 amplifies production of IFN-α subtypes, elevating antiviral potency 20-fold in dendritic cells [4].

Kinetic analyses reveal biphasic IFN induction:

  • Phase 1 (0–6h): TLR3/RIG-I-driven IRF3 activation
  • Phase 2 (6–24h): IFNAR/IRF7-mediated amplification

Cross-Talk Between Oligoinosinic Acid and NLRP3 Inflammasome Activation

OligoI modulates NLRP3 inflammasome activity through dual mechanisms:

  • Priming Signal: OligoI upregulates NLRP3 and IL-1β gene expression via TLR3-TRIF-NF-κB and RIG-I-MAVS pathways, providing "Signal 1" for inflammasome assembly [5] [7].
  • Activation Regulation: OligoI suppresses K⁺ efflux-induced NLRP3 activation by enhancing autophagy through RIG-I-MAVS-dependent SQSTM1/p62 expression. This promotes clearance of damaged mitochondria and reduces reactive oxygen species (ROS) [5].

Crucially, OligoI prevents ASC speck formation by 60% in macrophages, limiting caspase-1 activation and IL-1β maturation. This balances inflammatory responses by allowing IFN production while constraining pyroptosis [5] [10].

Properties

CAS Number

30918-54-8

Product Name

Oligoinosinic acid

IUPAC Name

[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H13N4O8P

Molecular Weight

348.21

InChI

InChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)

InChI Key

GRSZFWQUAKGDAV-UHFFFAOYSA-N

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O

Synonyms

Acids, Polyinosinic
Inosine Polynucleotides
Poly I
Polyinosinic Acids
Polynucleotides, Inosine

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O

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